The synthesis of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves a multi-step process that can be optimized for efficiency. One notable method includes the Paal-Knorr pyrrole synthesis, which is a condensation reaction involving 2,5-dimethoxytetrahydrofuran and various amines in the presence of iron (III) chloride as a catalyst. This method highlights the importance of reaction conditions, including temperature and time, to achieve high yields.
In laboratory settings, researchers have developed scalable synthesis routes that enhance yield and purity while minimizing by-products. For instance, an efficient synthetic route has been documented that utilizes specific reaction parameters to streamline the process, making it more applicable for industrial production .
The molecular structure of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate features a hexahydrocyclopenta[c]pyrrole ring system with a tert-butyl ester group and a carbonyl functional group at the 5-position. The stereochemistry of the compound is defined as (3aR,6aS), indicating specific spatial arrangements of atoms that influence its chemical behavior and interactions.
The compound’s three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .
tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo several chemical reactions due to its functional groups:
The specific products formed depend on the reagents used and the reaction conditions applied during these transformations .
The mechanism of action for tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with biological targets at the molecular level. The carbonyl group can undergo hydrolysis, releasing biologically active compounds that may interact with enzymes or receptors.
These interactions suggest potential pathways for therapeutic applications or as intermediates in drug development .
The physical properties of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate include:
These properties indicate that the compound has moderate volatility and stability under standard laboratory conditions.
The stability of this compound can be influenced by environmental factors such as pH and temperature, which should be considered during storage and handling .
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several important applications across different scientific fields:
The cyclopenta[c]pyrrole scaffold is a privileged structure in drug discovery due to its conformational rigidity and versatile bioactivity. This bicyclic framework incorporates a pyrrole ring fused to a cyclopentanone, enabling precise three-dimensional positioning of pharmacophores for target engagement. The specific compound tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS# 146231-54-1) exemplifies this architecture, featuring a cis-fused ring junction confirmed by stereochemical descriptors in its SMILES notation (O=C(N1C[C@]2([H])C@([H])C1)OC(C)(C)C) [4] [10]. Its molecular weight of 225.28 g/mol and calculated LogP of ~1.48 align with Lipinski’s rule of five parameters, suggesting favorable drug-likeness [10].
Pyrrole derivatives demonstrate remarkable therapeutic potential, as highlighted by their prevalence in FDA-approved drugs (e.g., sunitinib for oncology, remdesivir for antivirals) [6]. The cyclopenta[c]pyrrole core specifically enables:
Table 1: Therapeutic Applications of Pyrrole Derivatives
| Biological Target | Therapeutic Area | Example Compound | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| Tubulin | Anticancer | Phenylpyrroloquinolinone | 0.89 μM |
| α-Glucosidase | Antidiabetic | Annulated nitro-pyrrole | 8.00 μM |
| Bcl-2/Bcl-XL | Anticancer | Pyrrolo[2,3-d]pyrimidine | 0.35 μM (A549 cells) |
| RNA-dependent RNA polymerase | Antiviral | Remdesivir (pyrrolotriazine) | −112.8 mfScore (docking) |
The tert-butyloxycarbonyl (Boc) group in tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves as a temporary protective moiety for the pyrrole nitrogen, enabling selective functionalization of the ketone or other reactive sites. This protection is critical due to:
Deprotection occurs via acid-catalyzed ionization to form isobutylene and the free pyrrolidine, with kinetics influenced by solvent polarity. Notably, tert-butyl esters exhibit exceptional resistance toward nucleophiles (e.g., RLi, RMgX) and bases (e.g., NaOCH₃), unlike methyl/ethyl esters [3]. Recent innovations include catalytic deprotection using tris(4-bromophenyl)aminium radical cation ("magic blue") with triethylsilane, achieving near-quantitative yields under ambient conditions [3].
Table 2: Protection and Deprotection Strategies for tert-Butyl Esters
| Application | Reagent/Conditions | Compatibility | Efficiency |
|---|---|---|---|
| Protection | Tf₂NH in tert-butyl acetate | Amino acids, alcohols | High yield (>85%) |
| Acidic Deprotection | H₃PO₄ (aq.) | Tolerates CBZ carbamates, TBDMS ethers | Selective, mild |
| Radical Deprotection | Magic blue/Et₃SiH, CH₂Cl₂, 25°C | Boc carbamates, carbonates, ethers | >90% isolated yield |
| Base-Mediated Cleavage | Powdered KOH, THF | Avoids hazardous NaH/DMF conditions | >95% yield |
Interactive Data: Key Identifiers of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 146231-54-1 | [4] [8] [10] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] [10] |
| Molecular Weight | 225.28 g/mol | [4] [10] |
| Stereochemistry | (3aR,6aS)-cis-fused bicyclic system | [5] [8] |
| Storage Conditions | Sealed, dry, 2–8°C | [4] [8] |
| Purity Specification | ≥95–98% | [5] [8] |
| SMILES Notation | O=C(N1C[C@]2([H])C@([H])C1)OC(C)(C)C | [4] [10] |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2